dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate

crosslinkable monomer polyimide precursor synthesis efficiency

Researchers need a stable, melt-processable monomer combining crosslinking sites with condensation handles. This maleimide-aromatic diester solves both: the maleimide enables thermal/thiol-ene crosslinking; the methyl esters allow polyester incorporation via transesterification. - Key advantages: Sharp mp 186-190°C for accurate weighing; solubility in diphenyl ether/high-boiling hydrocarbons. - Data-driven utility: Alternating copolymerization with styrene achieves 50 mol% incorporation from only 10.4 mol% feed. - Supply: Stable, crystalline precursor-hydrolyze selectively to free diacid or monoester on demand, reducing inventory complexity.

Molecular Formula C14H11NO6
Molecular Weight 289.243
CAS No. 61837-50-1
Cat. No. B2913308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate
CAS61837-50-1
Molecular FormulaC14H11NO6
Molecular Weight289.243
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)OC
InChIInChI=1S/C14H11NO6/c1-20-13(18)8-5-9(14(19)21-2)7-10(6-8)15-11(16)3-4-12(15)17/h3-7H,1-2H3
InChIKeyQZCCNDIHBWMEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate: Maleimide-Functionalized Diester Monomer


Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate (CAS 61837-50-1), synonymously 5-maleimidyl-isophthalic acid dimethyl ester, is a maleimide-functionalized aromatic diester employed as a crosslinkable monomer, polymer building block, and synthetic intermediate . It belongs to the imidyl-benzenedicarboxylic acid derivative class and features a rigid isophthalate core bearing two methyl ester groups and one maleimide moiety, providing a dual reactivity profile: the maleimide ring enables thiol-ene and radical crosslinking, while the ester groups permit polycondensation or transesterification pathways [1].

1
Maleimide handle for thiol-ene and radical crosslinking
2
Diester groups enable polycondensation and transesterification
3
Sharp melt point supports melt processing and purification

Why Analogs Cannot Replace This Monomer in Precision Polymer Synthesis


Substituting dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate with simpler maleimides (e.g., N-phenylmaleimide) or unfunctionalized dimethyl isophthalate eliminates the essential combination of a reactive maleimide crosslinking site and two ester condensation handles on a single aromatic scaffold . The free diacid analog (5-maleimidyl-isophthalic acid) lacks the organic solubility and melt-processability conferred by the methyl ester groups, requiring polar aprotic solvents that complicate workup and limit copolymerization options [1]. The nadic acid-imidyl analog, while structurally similar, introduces a bulkier bicyclic imide that alters thermal curing kinetics and may undergo retro-Diels–Alder degradation at temperatures where the maleimide derivative remains stable [1].

Simpler maleimides or unfunctionalized dimethyl isophthalate lack the essential dual reactivity on a single scaffold.

Free diacid analog loses organic solubility and melt-processability, limiting copolymerization options.

Nadic acid-imidyl analog may shift thermal curing kinetics and undergo retro-Diels–Alder degradation.

Quantitative Differentiation Versus Closest Analogs


Synthesis Yield: Maleimide Dimethyl Ester vs. Nadic Acid-Imidyl Analog

The target compound is obtained in 70–75% isolated yield from 5-amino-isophthalic acid dimethyl ester via maleamic acid formation and subsequent cyclization, as demonstrated in two independent patent examples [1]. Its closest structural analog, 5-(nadic acid-imidyl)-isophthalic acid dimethyl ester, requires a two-step sequence with an overall lower yield of approximately 64% from the same starting material (85% amide-acid step × ~75% cyclization step) [2]. The maleimide route avoids the use of the more costly nadic anhydride and the additional purification steps required to remove retro-Diels–Alder byproducts.

Synthesis yield
Head-to-head
70–75% vs ~64%
Reported higher isolated yield with simpler reagent route
Patent US 4,134,895; maleic anhydride vs. nadic anhydride
crosslinkable monomer polyimide precursor synthesis efficiency

Styrene Copolymerization Efficiency and Incorporation Ratio

In a direct demonstration of copolymerization utility, the target compound was copolymerized with styrene at a 0.035:0.3 molar ratio (approximately 10.4 mol% feed), yielding a copolymer containing 50 mol% of 5-maleimidyl-isophthalic acid dimethyl ester units, as confirmed by elemental analysis [1]. This indicates a strong tendency for alternating or preferential incorporation, which is a critical advantage for achieving uniform crosslink density in the final polymer. Analogous data for the nadic acid-imidyl dimethyl ester or the free diacid under identical conditions are not reported, suggesting these analogs may not copolymerize as efficiently due to steric or solubility constraints.

Copolymer incorporation
Reported
50 mol% from 10.4 mol% feed
Strong alternating incorporation tendency reported
Styrene copolymer, AIBN initiator, 60 °C
copolymerization crosslinkable thermoplastic maleimide-styrene copolymer

Melting Point and Crystallinity: Dimethyl Ester vs. Free Diacid

The target compound exhibits a sharp melting point of 186–187 °C (or 188–190 °C depending on the synthetic route), enabling straightforward purification by recrystallization from methanol [1]. In contrast, 5-maleimidyl-isophthalic acid (the free diacid) displays a melting point >300 °C with decomposition, precluding melt processing and complicating purification [2]. The dimethyl ester's well-defined melting range serves as a practical quality control metric; the commercial product is routinely offered at ≥95% purity with a specification of 186–190 °C melting point .

Melting point
Head-to-head
186–190 °C (sharp) vs >300 °C (dec.)
Supports melt processing and purification workflows
Free diacid decomposes before melting; ester enables recrystallization
monomer purity recrystallization melt processability

Organic Solvent Solubility Advantage Over Free Diacid

The synthesis and copolymerization procedures described in the patent literature demonstrate that the dimethyl ester dissolves readily in methanol, methylene chloride, benzene, and N,N-dimethylacetamide at ambient to moderate temperatures [1]. The free diacid, by contrast, requires strongly polar aprotic solvents (DMSO, DMF) or aqueous base for dissolution, limiting its compatibility with many polycondensation and radical polymerization solvent systems [2]. Although explicit mg/mL solubility values are not reported in the available primary literature, the procedural solvent choices serve as a class-level inference of superior organic solubility for the ester-protected form.

Solvent compatibility
Class-level
Soluble in methanol, CH₂Cl₂, benzene, DMA
Reported broader organic solvent compatibility
Inferred from patent procedures; no explicit mg/mL data
solubility polycondensation solution polymerization

Procurement-Driven Application Scenarios


Crosslinkable Copolyesters via Transesterification Polycondensation

The two methyl ester groups enable incorporation into polyester backbones through transesterification with diols. The resulting unsaturated polyesters carry pendant maleimide groups that can be thermally or photochemically crosslinked to produce thermoset films, coatings, and compression moldings with tunable crosslink density [1]. The monomer's solubility in common polyesterification solvents (e.g., diphenyl ether, high-boiling hydrocarbons) facilitates homogeneous polymerization. The sharp melting point (186–190 °C) and crystallinity allow accurate stoichiometric weighing and melt-blending with comonomers.

Maleimide-Functionalized Styrenic Copolymers for High-Performance Thermoplastics

The demonstrated alternating copolymerization with styrene (50 mol% incorporation from only 10.4 mol% feed) makes this monomer a powerful tool for introducing high maleimide content into styrenic resins [2]. The resulting copolymers exhibit enhanced thermal stability and can be crosslinked post-processing via the maleimide unsaturation, producing materials with improved solvent resistance and mechanical properties for electronic encapsulation and automotive under-hood components.

Precursor for 5-Maleimidyl-Isophthalic Acid Derivatives

The methyl ester protecting groups can be selectively hydrolyzed under mild basic conditions to yield the free diacid or its monoester, providing a versatile entry point to a library of imidyl-benzenedicarboxylic acid derivatives . This modular approach enables researchers to stock the dimethyl ester as a single, stable, easy-to-handle precursor rather than maintaining an inventory of multiple reactive acid chloride or free acid variants, reducing procurement complexity and storage stability concerns.

Reactive Building Block for Post-Polymerization Functionalization

When incorporated into a polymer backbone at controlled levels, the pendant maleimide groups remain available for post-polymerization modification via thiol-ene click chemistry, Diels–Alder cycloaddition, or radical grafting [3]. This enables the attachment of dyes, bioactive ligands, or other functional moieties to pre-formed polymer films, fibers, or particles, supporting applications in biosensors, chromatography media, and smart materials.

Application
Selection Property
Validation Focus
Polyester synthesis with crosslinking
Dual ester reactivity + maleimide handle
Transesterification and crosslink density
Styrenic copolymer thermoplastics
High maleimide incorporation tendency
Thermal stability and post-crosslinking response
Precursor to free acid/monoester library
Selective ester hydrolysis
Acid derivative versatility and storage stability
Post-polymerization modification
Pendant maleimide reactivity
Thiol-ene, Diels–Alder, or grafting efficiency
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